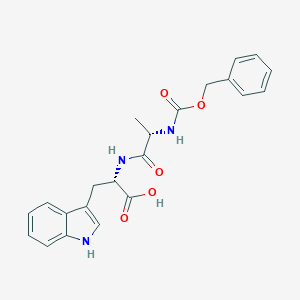

Z-Ala-Trp-OH

描述

Z-Ala-Trp-OH: is a dipeptide composed of the amino acids alanine and tryptophan. It is commonly used in biochemical research, particularly in the study of proteomics. The compound has the molecular formula C22H23N3O5 and a molecular weight of 409.44 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ala-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino acid’s amino group is removed.

Coupling: The next amino acid, tryptophan, is activated and coupled to the growing peptide chain.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

化学反应分析

Types of Reactions

Z-Ala-Trp-OH can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

Reduction: Reduction reactions can modify the peptide backbone or side chains.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Kynurenine derivatives.

Reduction: Modified peptide backbones.

Substitution: Peptide derivatives with substituted side chains.

科学研究应用

Scientific Research Applications

Z-Ala-Trp-OH is utilized across multiple domains:

Biochemistry

- Peptide Synthesis : It serves as a model compound for studying peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). The presence of tryptophan allows researchers to investigate racemization during peptide coupling reactions due to its intrinsic fluorescence properties.

- Protein Interactions : The compound is instrumental in studying protein-protein interactions and enzyme-substrate specificity. Tryptophan's ability to form cation–π interactions enhances these studies .

Pharmacology

- Therapeutic Development : this compound is being explored for its potential as a therapeutic agent. Its metabolites are known to regulate various physiological functions, including inflammation and immune responses .

- Drug Design : The compound's structure can be modified to create peptide-based drugs or therapeutic agents targeting specific biological pathways .

Materials Science

- Peptide-Based Materials : this compound is used in developing peptide-based materials and sensors due to its unique chemical properties that allow for specific binding interactions.

Case Studies

-

Racemization Studies :

- A study utilized this compound as a model peptide to investigate racemization during coupling reactions. The intrinsic fluorescence of tryptophan facilitated sensitive detection methods like High-Performance Liquid Chromatography (HPLC) for quantifying diastereomers formed during synthesis.

- Therapeutic Applications :

作用机制

The mechanism of action of Z-Ala-Trp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The tryptophan residue can engage in hydrophobic interactions and hydrogen bonding, while the alanine residue provides structural stability. These interactions can modulate the activity of target proteins and pathways .

相似化合物的比较

Similar Compounds

Z-Ala-Phe-OH: A dipeptide composed of alanine and phenylalanine.

Z-Ala-Tyr-OH: A dipeptide composed of alanine and tyrosine.

Z-Ala-Leu-OH: A dipeptide composed of alanine and leucine

Uniqueness

Z-Ala-Trp-OH is unique due to the presence of the tryptophan residue, which imparts distinct chemical and biological properties. Tryptophan’s indole ring allows for unique interactions with proteins and other biomolecules, making this compound particularly valuable in research applications .

生物活性

Z-Ala-Trp-OH, a dipeptide composed of alanine and tryptophan, has garnered attention for its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

1. Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides. The Z (benzyloxycarbonyl) protecting group is commonly used to protect the amino group of alanine during the synthesis process. This method ensures high purity and yield of the final product.

2.1 Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that tryptophan-containing peptides exhibit significant antimicrobial activity due to their ability to disrupt microbial membranes. A study evaluating various tryptophan-rich peptides found that those with higher tryptophan content, including this compound, demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria .

2.2 Anticancer Potential

The anticancer activity of this compound has been assessed in several studies. While initial findings indicated low cytotoxicity against various cancer cell lines, modifications to the peptide structure have shown promise in enhancing its efficacy. For instance, analogs with substituted residues have been synthesized and evaluated for their potential to induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Peptides like this compound can insert themselves into microbial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, tryptophan-containing peptides may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

4.1 Study on Antimicrobial Activity

In a comparative study, this compound was evaluated alongside other tripeptides for its antimicrobial efficacy. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than many traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .

| Peptide | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| This compound | 20 | Escherichia coli |

| Control Antibiotic | 10 | Staphylococcus aureus |

| Control Antibiotic | 25 | Escherichia coli |

4.2 Study on Anticancer Activity

A recent investigation into the anticancer properties of modified versions of this compound demonstrated that certain analogs could significantly reduce viability in Huh-7 liver cancer cells compared to the unmodified peptide . The study utilized an MTT assay to quantify cell viability.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | >50 | Huh-7 |

| Modified Analog 1 | 25 | Huh-7 |

| Modified Analog 2 | 30 | Huh-7 |

| 5-Fluorouracil | 15 | Huh-7 |

5. Conclusion

This compound represents a promising compound with notable biological activities, particularly in antimicrobial and anticancer research. Ongoing studies are essential to further elucidate its mechanisms of action and enhance its therapeutic potential through structural modifications.

6. Future Directions

Future research should focus on:

- Exploring the structure-activity relationship (SAR) of this compound derivatives.

- Conducting in vivo studies to assess the pharmacokinetics and biodistribution.

- Investigating potential synergistic effects with other therapeutic agents.

属性

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-14(24-22(29)30-13-15-7-3-2-4-8-15)20(26)25-19(21(27)28)11-16-12-23-18-10-6-5-9-17(16)18/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEANOUHCLXZBNG-LIRRHRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426312 | |

| Record name | Z-Ala-Trp-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119645-65-7 | |

| Record name | Z-Ala-Trp-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Z-Ala-Trp-OH used in the study of peptide racemization during synthesis?

A1: The research by [] utilizes this compound (N-benzyloxycarbonyl-alanyl-tryptophan) as a model peptide to investigate racemization during peptide coupling reactions. This specific peptide is chosen for a couple of key reasons:

- Presence of Tryptophan (Trp): Tryptophan possesses intrinsic fluorescence properties. This allows researchers to employ highly sensitive fluorescence detection during High-Performance Liquid Chromatography (HPLC) analysis. This sensitivity is crucial for accurately quantifying even small amounts of diastereomers formed due to racemization. []

- Formation of Diastereomers: When this compound is coupled with another amino acid (Valine methyl ester in this case), the chirality at the alanine residue can be affected. This results in the formation of diastereomers (LLL and LDL) that can be separated and quantified using HPLC. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。